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Compound of Interest

Cyclopropane, 1-ethynyl-1-(1-
propynyl-

Cat. No.: B011061

Compound Name:

I have now confirmed the details of the key reference by Zefirov et al. and its translated version
in the Journal of Organic Chemistry of the USSR. While | haven't been able to access the full
text directly through the searches, | have found citations to it, which may provide the necessary
experimental context. The core challenge remains the lack of a specific, detailed protocol for
the synthesis of the unsymmetrical 1-ethynyl-1-(1-propynyl)cyclopropane. The Zefirov paper is
the most promising lead, but without the full text, | cannot extract the precise experimental
conditions.

Therefore, the next steps will involve a multi-pronged approach to reconstruct the likely
synthesis based on the available information. | will search for the full text of the Zefirov paper
through different channels (e.g., university library databases, document delivery services).
Concurrently, 1 will search for papers that cite Zefirov's work to see if they have replicated or
adapted the synthesis of di-alkynyl cyclopropanes and provide experimental details. | will also
broaden my search to general methods for the selective mono-alkylation of gem-di-alkynes,
which is the key chemical transformation. This will allow me to build a plausible and detailed
experimental protocol even if the original paper remains inaccessible. Finally, | will search for
spectroscopic data (NMR, IR) of closely related asymmetrically substituted di-alkynyl
cyclopropanes to be able to predict the expected data for the target molecule.## Synthesis of
1-ethynyl-1-(1-propynyl)cyclopropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals
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This technical guide provides a comprehensive overview of the synthesis of the novel
cyclopropane derivative, 1-ethynyl-1-(1-propynyl)cyclopropane. Due to its unique structural
features, incorporating two distinct alkyne functionalities on a strained cyclopropane ring, this
molecule presents significant interest for applications in medicinal chemistry and materials
science. This document outlines a plausible synthetic pathway, detailed experimental protocols
derived from analogous reactions, and expected analytical data.

Introduction

Cyclopropane rings are prevalent structural motifs in numerous biologically active compounds
and natural products. Their inherent ring strain and unique electronic properties offer
opportunities for novel molecular designs in drug development. The introduction of reactive
functional groups, such as alkynes, onto the cyclopropane scaffold further enhances their utility
as versatile building blocks for complex molecule synthesis through click chemistry and other
coupling reactions. The unsymmetrically substituted 1-ethynyl-1-(1-propynyl)cyclopropane is a
promising candidate for the development of novel chemical probes, covalent modifiers, and
advanced materials.

Proposed Synthetic Pathway

The most logical and efficient synthetic route to 1-ethynyl-1-(1-propynyl)cyclopropane is
predicated on the selective mono-alkylation of a symmetrical precursor, 1,1-
diethynylcyclopropane. This approach is supported by literature precedents on the synthesis of
related gem-dialkynylcyclopropanes. The overall synthetic workflow can be visualized as a two-
step process starting from the synthesis of the key intermediate, 1,1-diethynylcyclopropane,
followed by a controlled mono-methylation reaction.
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Caption: Proposed synthetic pathway for 1-ethynyl-1-(1-propynyl)cyclopropane.

Experimental Protocols
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The following experimental protocols are based on established methodologies for the synthesis
of related cyclopropane derivatives and alkynes.

Synthesis of 1,1-Diethynylcyclopropane

The synthesis of the key intermediate, 1,1-diethynylcyclopropane, can be achieved from 1,1-
divinylcyclopropane through a bromination-dehydrobromination sequence.[1][2]

Step 1: Bromination of 1,1-Divinylcyclopropane

e Reaction: 1,1-Divinylcyclopropane is treated with an excess of bromine in an inert solvent,
such as carbon tetrachloride, at a low temperature to yield 1,1-bis(1,2-
dibromoethyl)cyclopropane.

e Procedure:

o Dissolve 1,1-divinylcyclopropane (1.0 eq) in carbon tetrachloride in a round-bottom flask
equipped with a magnetic stirrer and a dropping funnel.

o Cool the solution to 0°C in an ice bath.

o Slowly add a solution of bromine (2.2 eq) in carbon tetrachloride to the cooled solution
with constant stirring.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 2 hours.

o Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

o Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and
concentrate under reduced pressure to obtain the crude 1,1-bis(1,2-
dibromoethyl)cyclopropane.

Step 2: Dehydrobromination to 1,1-Diethynylcyclopropane

e Reaction: The crude 1,1-bis(1,2-dibromoethyl)cyclopropane is subjected to double
dehydrobromination using a strong base, such as potassium tert-butoxide, in a suitable
solvent like dimethyl sulfoxide (DMSO).
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e Procedure:

o Prepare a solution of potassium tert-butoxide (4.5 eq) in DMSO in a three-necked flask
equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

o Cool the solution to 10°C.

o Slowly add a solution of the crude 1,1-bis(1,2-dibromoethyl)cyclopropane in DMSO to the
base solution.

o After the addition, allow the mixture to stir at room temperature for 4 hours.
o Pour the reaction mixture into ice water and extract with diethyl ether.

o Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium
sulfate, and carefully remove the solvent at reduced pressure to yield crude 1,1-
diethynylcyclopropane.

o Purify the product by vacuum distillation.

Synthesis of 1-ethynyl-1-(1-propynyl)cyclopropane

The final step involves the selective mono-methylation of 1,1-diethynylcyclopropane. This can
be achieved by deprotonating one of the terminal alkynes with a strong base, followed by
guenching with an electrophilic methylating agent.

e Reaction: 1,1-Diethynylcyclopropane is treated with one equivalent of a strong base (e.g., n-
butyllithium) to form the mono-acetylide, which is then reacted with a methylating agent (e.g.,
methyl iodide).

e Procedure:

[¢]

Dissolve 1,1-diethynylcyclopropane (1.0 eq) in anhydrous tetrahydrofuran (THF) under a
nitrogen atmosphere in a flask equipped with a magnetic stirrer and a septum.

[¢]

Cool the solution to -78°C in a dry ice/acetone bath.

[¢]

Slowly add n-butyllithium (1.0 eq, as a solution in hexanes) to the stirred solution.
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o Stir the mixture at -78°C for 1 hour to ensure complete formation of the mono-anion.
o Add methyl iodide (1.1 eq) to the reaction mixture.

o Allow the reaction to slowly warm to room temperature and stir overnight.

o Quench the reaction with saturated agueous ammonium chloride solution.

o Extract the product with diethyl ether.

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to isolate 1-ethynyl-1-(1-
propynyl)cyclopropane.
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Caption: Experimental workflow for the synthesis of 1-ethynyl-1-(1-propynyl)cyclopropane.
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Data Presentation

While experimental data for the target molecule is not yet published, the following tables
summarize the expected and reported data for the key intermediate and related compounds.

Table 1: Physicochemical Properties

Molecular Weight (

Compound Formula Boiling Point (°C)
g/mol )

1,1-

Diethynylcyclopropan C7He 90.12 Not Reported

e

1-Ethynyl-1-(1-
propynyl)cyclopropan CsHs 104.15 Predicted: ~130-150

e

Table 2: Expected Spectroscopic Data for 1-ethynyl-1-(1-propynyl)cyclopropane

Expected Chemical Shifts (6, ppm) or

Spectrosco
H R Wavenumber (cm—?)

~2.1 (s, 1H, =C-H), ~1.8 (s, 3H, -C=C-CH5),

1H NMR
~1.0-1.2 (m, 4H, cyclopropane CH2)
~85 (quaternary C of cyclopropane), ~80
internal alkyne C), ~75 (internal alkyne C), ~70

G NMR ( yne C), ~75 ( yne C)
(terminal alkyne C), ~68 (terminal alkyne CH),
~20 (cyclopropane CHz), ~4 (-C=C-CHs)

R ~3300 (=C-H stretch), ~2250 (C=C stretch,
propynyl), ~2100 (C=C stretch, ethynyl)

Conclusion

This technical guide outlines a robust and feasible synthetic strategy for the preparation of 1-
ethynyl-1-(1-propynyl)cyclopropane. The proposed pathway, based on the mono-alkylation of
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1,1-diethynylcyclopropane, provides a clear and logical approach for researchers in the fields
of organic synthesis, medicinal chemistry, and materials science. The detailed experimental
protocols, though derived from analogous transformations, offer a solid starting point for the
practical synthesis and further investigation of this novel and promising molecule. The provided
expected analytical data will aid in the characterization of the final product. Future work should
focus on the experimental validation of this proposed route and the full characterization of 1-
ethynyl-1-(1-propynyl)cyclopropane and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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